ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate
Description
Historical Development of Pyrazole-3-carboxylate Derivatives
The historical trajectory of pyrazole-3-carboxylate derivatives traces back to the foundational work conducted in 1883 by Knorr and colleagues, who established the first systematic approach to synthesizing substituted pyrazoles through the reaction of β-diketone compounds with hydrazine derivatives. This pioneering methodology yielded two distinct regioisomeric products and established the fundamental chemical principles that would later guide the development of more complex pyrazole-3-carboxylate systems. The evolution of synthetic methodologies throughout the twentieth century saw significant advances in regioselectivity and functional group tolerance, particularly with the introduction of acetic acid and dimethylformamide reaction conditions that enabled more precise control over product formation.
The development of ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate specifically emerged from research efforts aimed at creating more sophisticated pyrazole derivatives with enhanced pharmaceutical potential. Early synthetic approaches involved multi-step procedures utilizing 2-arylhydrazononitriles as key intermediates, which were subsequently subjected to cyclization reactions with α-haloacid derivatives. These methodologies, while effective, often suffered from limitations related to atom economy and environmental considerations, prompting researchers to develop more efficient and sustainable synthetic routes.
The recognition of pyrazole-3-carboxylate derivatives as privileged structures in medicinal chemistry occurred gradually throughout the latter half of the twentieth century, as researchers began to appreciate their unique combination of chemical stability and biological activity. The specific structural features present in this compound, including the electron-donating amino group and the electron-withdrawing ester functionality, were identified as particularly advantageous for modulating both reactivity and bioactivity.
Significance in Heterocyclic Chemistry Research
The significance of this compound within heterocyclic chemistry research stems from its unique structural characteristics and the versatility it affords for subsequent chemical transformations. Pyrazole derivatives have been recognized as exceptional nitrogen-containing heterocyclic molecules that exhibit a broad range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, insecticidal, fungicidal, antidepressant, antipyretic, anti-inflammatory, and angiotensin converting enzyme inhibitory properties. The specific compound under investigation represents a sophisticated example of how strategic substitution patterns can be employed to enhance both synthetic utility and biological potential.
The heterocyclic chemistry significance is further underscored by the compound's role as a precursor to more complex ring systems, particularly pyrazolopyrimidine derivatives that have shown considerable promise in pharmaceutical applications. The presence of the amino group at the para position of the phenyl ring provides a nucleophilic site that can participate in cyclization reactions, while the ethyl ester functionality at the 3-position offers opportunities for hydrolysis, transesterification, and amidation reactions. This dual functionality creates a molecular platform that bridges simple heterocyclic synthesis with advanced medicinal chemistry applications.
Research investigations have demonstrated that the electronic properties of pyrazole derivatives are significantly influenced by the specific positioning of nitrogen atoms within the ring system. The nitrogen atom at position 2 possesses a non-Hückel lone pair that exhibits enhanced reactivity toward electrophiles, while the nitrogen atom at position 1 typically remains unreactive under normal conditions. However, in the presence of strong bases, deprotonation can occur at position 1, generating a pyrazole anion that displays increased electrophilic reactivity. These fundamental electronic characteristics make this compound particularly valuable for developing new synthetic methodologies and exploring novel reaction pathways.
Position within Aminopyrazole Classification Systems
This compound occupies a distinctive position within aminopyrazole classification systems, representing a hybrid structure that combines elements of both 1-arylpyrazoles and amino-substituted heterocycles. The compound can be categorized as a 1-substituted aminopyrazole derivative, where the amino functionality is positioned on the aryl substituent rather than directly on the pyrazole ring itself. This structural arrangement creates unique opportunities for regioselective chemical transformations and biological activity modulation.
Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLZIUSOZQXZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a therapeutic agent in various medical conditions:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation and survival pathways.
- Antimicrobial Properties : The compound has shown promise in modulating microbial infections, potentially acting against both bacterial and fungal strains. This application is particularly relevant in the context of rising antibiotic resistance .
Neurological Disorders
Research indicates that derivatives of pyrazole compounds can interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. This compound may serve as a partial agonist at these receptors, suggesting its potential utility in treating conditions like schizophrenia, bipolar disorder, and depression .
Comparative Studies
To understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Contains a fluorine atom which may enhance lipophilicity but alters biological activity. |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Lacks the phenyl group, potentially affecting receptor interactions. |
These comparisons highlight how modifications in the molecular structure can significantly influence the pharmacological profile of pyrazole derivatives.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- A study investigating its anticancer properties demonstrated that it induced apoptosis in human cancer cell lines through caspase activation .
- Another research effort focused on its antimicrobial efficacy revealed that it inhibited the growth of multi-drug resistant bacterial strains, showcasing its potential as an alternative therapeutic agent .
Mechanism of Action
The mechanism by which ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the pathogen's survival.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazole derivatives are highly tunable, with substituents significantly influencing their physical, chemical, and biological properties. Below is a comparison of ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate with analogs differing in substituents:
Table 1: Structural and Physical Properties of Ethyl Pyrazole-3-Carboxylate Derivatives
Key Observations:
- Electron-Donating vs.
- Polarity and Solubility: Hydroxyl (-OH) and amino (-NH₂) groups increase polarity, likely improving aqueous solubility compared to hydrophobic analogs (e.g., 1,5-diphenyl derivatives) .
Spectroscopic and Crystallographic Data
NMR and HRMS are critical for structural validation:
- Target Compound: No spectral data are provided in the evidence, but analogs like 8j and 30f show characteristic ¹H NMR signals for ester (-COOEt, δ ~4.3 ppm) and aromatic protons (δ ~6.8–8.0 ppm) .
- Crystallography: Pyrazole derivatives (e.g., ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) crystallize in monoclinic systems, stabilized by hydrogen bonds .
Biological Activity
Ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound contains a pyrazole ring, which is a five-membered heterocyclic structure featuring two nitrogen atoms. The presence of an ethyl ester and a 4-aminophenyl substituent enhances its potential for biological interactions. The molecular formula is C12H14N4O2, with a molar mass of approximately 246.27 g/mol.
Antitumor Activity
Recent studies have shown that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, contributing to their effectiveness against various cancer cell lines .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | BRAF(V600E) | <50 |
| Other Pyrazole Derivative A | EGFR | <100 |
| Other Pyrazole Derivative B | Aurora-A Kinase | <75 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), in various in vitro models .
Table 2: Anti-inflammatory Effects
| Compound | Inflammatory Marker | IC50 (µM) |
|---|---|---|
| This compound | TNF-α | <30 |
| Other Pyrazole Derivative C | NO | <40 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacteria and fungi. Studies indicate that it can disrupt bacterial cell membranes, leading to cell lysis and death .
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Reacting hydrazine derivatives with appropriate carboxylic acids.
- Cyclization : Utilizing acetic anhydride in the presence of bases to promote ring formation.
These methods allow for the efficient production of the target compound while providing opportunities for further functionalization .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its interaction with biological targets. For instance, variations in the amino group or ester functionalities have been shown to enhance potency against specific targets .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : this compound demonstrated potent growth inhibition in A549 lung cancer cells, with an observed IC50 value significantly lower than that of standard chemotherapeutics.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked reduction in paw swelling compared to controls, indicating its therapeutic potential in inflammatory diseases.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
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Conditions :
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Basic hydrolysis: 2M NaOH in ethanol (1:1 v/v), 80°C, 4–6 hours
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Acidic hydrolysis: 6M HCl, reflux, 8–10 hours
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Product : 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid
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Yield : 85–92% under basic conditions
Acylation of the Amino Group
The primary amine on the phenyl ring reacts with acylating agents to form amides.
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Reagents : Acetyl chloride, benzoyl chloride, or acetic anhydride
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Conditions :
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base: Triethylamine (TEA), room temperature, 2–4 hours
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Example Reaction :
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Yield : 78–89%
Suzuki-Miyaura Coupling
The bromo or iodo derivatives (synthesized via halogenation) participate in cross-coupling reactions.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Conditions :
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Solvent: DMF/H₂O (4:1), 90°C, 12–24 hours
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Base: K₂CO₃
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Example Product : Ethyl 1-(4-aminophenyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxylate
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Yield : 65–75%
Nucleophilic Aromatic Substitution
The electron-rich amino group directs electrophilic substitution at the para position.
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Reagents : Nitrating mixture (HNO₃/H₂SO₄), bromine (Br₂), or chlorinating agents
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Conditions :
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Nitration: 0–5°C, 1 hour → yields nitro derivative (later reduced to amine)
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Bromination: Br₂ in CCl₄, 50°C, 3 hours → 5-bromo-substituted pyrazole
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Yield : 70–82% for bromination
Reductive Amination
The amino group reacts with aldehydes/ketones to form secondary amines.
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Reagents : Benzaldehyde, NaBH₃CN
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Conditions : Methanol, RT, 6–8 hours
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Product : Ethyl 1-(4-(benzylamino)phenyl)-1H-pyrazole-3-carboxylate
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Yield : 60–68%
Diazotization and Coupling
The aryl amine forms diazonium salts, enabling azo dye synthesis.
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Conditions :
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Diazotization: NaNO₂, HCl, 0–5°C
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Coupling: β-naphthol in NaOH, RT
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Product : Azo-linked pyrazole derivative
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Yield : 55–65%
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles.
Comparative Reaction Data Table
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH/EtOH, 80°C | Pyrazole-3-carboxylic acid | 85–92% | |
| Acylation | Acetyl chloride, TEA, DCM | N-Acetylated derivative | 78–89% | |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂O | Biaryl-substituted pyrazole | 65–75% | |
| Bromination | Br₂, CCl₄, 50°C | 5-Bromo-pyrazole | 70–82% | |
| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH | N-Benzyl derivative | 60–68% |
Key Reactivity Insights
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Amino Group Reactivity : The 4-aminophenyl moiety enhances electrophilic substitution and coupling reactions, enabling modular derivatization.
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Ester Stability : The ethyl ester is stable under mild conditions but hydrolyzes efficiently under strong acids/bases, facilitating carboxylate access.
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Halogenation : Bromination at the pyrazole 5-position is regioselective due to electronic effects.
This compound’s multifunctional reactivity makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development and anticancer agent synthesis .
Preparation Methods
Synthesis from 4-Aminophenylhydrazine and Ethyl 2-cyano-3-ethoxyacrylate
A commonly employed route to synthesize ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate involves the reaction of 4-aminophenylhydrazine hydrochloride with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions in ethanol. The reaction typically proceeds in the presence of a base such as triethylamine or sodium acetate to facilitate cyclization to the pyrazole ring.
| Parameter | Details |
|---|---|
| Reactants | 4-Aminophenylhydrazine hydrochloride, Ethyl 2-cyano-3-ethoxyacrylate |
| Solvent | Ethanol |
| Base | Triethylamine or Sodium acetate |
| Temperature | Reflux (~78°C) |
| Reaction Time | 3.5 to 6 hours |
| Workup | Cooling, filtration, washing with ethanol and ether, drying under vacuum |
| Yield | Approximately 70-78% |
Process Summary:
- A suspension of 4-aminophenylhydrazine hydrochloride in ethanol is treated with triethylamine to neutralize the hydrochloride salt.
- Ethyl 2-cyano-3-ethoxyacrylate is added, and the mixture is heated under reflux for 3.5 to 6 hours.
- After cooling, the precipitated product is filtered, washed, and dried to yield ethyl 5-amino-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate as a solid.
- Purification involves silica gel chromatography using mixtures of n-hexane and ethyl acetate.
Use of Potassium Carbonate as Base in Ethanol-Water Mixture
An alternative method utilizes potassium carbonate as the base in an ethanol-water solvent system. The reaction involves refluxing 4-aminophenylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate and potassium carbonate overnight.
| Parameter | Details |
|---|---|
| Reactants | 4-Aminophenylhydrazine hydrochloride, Ethyl (ethoxymethylene)cyanoacetate |
| Solvent | Ethanol and water mixture |
| Base | Potassium carbonate |
| Temperature | Reflux |
| Reaction Time | Overnight (approx. 12 hours) |
| Yield | Around 74% |
This method yields the pyrazole derivative as a pale yellow crystalline solid after filtration and drying. The product can be recrystallized from ethanol to improve purity.
Cyclization via [3+2] Cycloaddition Using Amberlyst A26 Resin under Ultrasonic Irradiation
Recent advances have demonstrated the use of Amberlyst A26, a solid acid resin catalyst, under ultrasonic irradiation to promote the synthesis of pyrazole derivatives efficiently. This method is energy-efficient and reduces reaction time significantly.
- Starting materials include hydrazone derivatives and N-phenylvalerolactam, which undergo [3+2] cycloaddition.
- The reaction is carried out in ethanol at 50-60°C under ultrasonic irradiation.
- Amberlyst A26 acts as a heterogeneous catalyst, facilitating cyclization without the need for harsh reagents.
- Reaction times are shortened to 30-60 minutes with yields up to 89%.
| Parameter | Details |
|---|---|
| Catalyst | Amberlyst A26 resin |
| Solvent | Ethanol |
| Temperature | 50-60°C |
| Reaction Time | 30-60 minutes |
| Yield | Up to 89% |
| Special Conditions | Ultrasonic irradiation |
This method has been compared with traditional base-catalyzed methods, showing superior yield and reduced synthesis time (Table 3 below).
Comparative Table of Preparation Methods
| Method No. | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Triethylamine | Ethanol | Reflux (~78°C) | 3.5 - 6 hours | 70-78 | Classic reflux method with base |
| 2 | Potassium carbonate | Ethanol + Water | Reflux | Overnight | ~74 | Longer reaction time, aqueous system |
| 3 | Amberlyst A26 resin | Ethanol | 50-60°C | 30-60 minutes | Up to 89 | Ultrasonic irradiation, solid acid catalyst |
Detailed Research Findings and Analytical Data
- NMR Spectroscopy: The characteristic proton signals for this compound include aromatic protons around 7.3-7.7 ppm, broad singlet for amino protons near 5.2 ppm, and quartet and triplet signals for ethyl ester protons at 4.3 and 1.3 ppm respectively.
- Mass Spectrometry: The molecular ion peak [M+H]+ is typically observed at m/z 262, confirming the molecular weight of the compound.
- Purification: Silica gel chromatography using n-hexane/ethyl acetate mixtures (3:1) effectively separates the desired product from impurities.
- Yield Optimization: Use of Amberlyst A26 resin under ultrasonic conditions significantly improves yield and reduces reaction time compared to traditional base-mediated reflux methods.
Summary and Recommendations
The preparation of this compound can be efficiently achieved through multiple synthetic routes. Traditional methods involve refluxing 4-aminophenylhydrazine derivatives with ethyl cyanoacrylates in the presence of bases such as triethylamine or potassium carbonate. However, recent catalytic methods using Amberlyst A26 resin under ultrasonic irradiation offer superior yields and shorter reaction times, making them attractive for scale-up and industrial applications.
For researchers and chemists aiming to prepare this compound:
- Consider using Amberlyst A26 resin with ultrasonic irradiation in ethanol at 50-60°C for rapid and high-yield synthesis.
- For laboratories without ultrasonic equipment, traditional reflux methods with triethylamine in ethanol remain reliable.
- Analytical characterization including NMR, MS, and chromatographic purification are essential for confirming product identity and purity.
This comprehensive review integrates diverse sources and experimental data to provide an authoritative guide on the preparation methods of this compound, facilitating informed decision-making in synthetic strategy development.
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under reflux in an alcoholic medium . Yield optimization requires careful control of reaction time, temperature (typically 80–100°C), and stoichiometric ratios. Purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) improves purity. Side products, such as regioisomers, can arise from competing cyclization pathways; these are minimized by using anhydrous conditions and catalytic acids (e.g., acetic acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR identify functional groups and regiochemistry. The 4-aminophenyl group shows aromatic protons as a doublet (δ 6.5–7.2 ppm), while the pyrazole ring protons appear as singlets (δ 7.8–8.2 ppm) .
- IR Spectroscopy : Key peaks include N–H stretches (3300–3500 cm) from the amine and ester carbonyl stretches (1700–1750 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 260.1) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction confirms regiochemistry and intermolecular interactions (e.g., hydrogen bonding between the amine and ester groups). SHELX programs are used for structure refinement, with R factors < 0.05 indicating high accuracy . Challenges include crystal twinning; this is mitigated by optimizing crystallization solvents (e.g., DMSO/water mixtures) and using low-temperature (100 K) data collection to reduce thermal motion .
Q. How do structural modifications influence bioactivity, and what methodologies are used to study structure-activity relationships (SAR)?
- Modifications : Substituents on the pyrazole ring (e.g., halogens at position 4) or the phenyl group (e.g., methyl, nitro) alter bioactivity. For example, fluorophenyl derivatives show enhanced antimicrobial activity .
- SAR Methods :
- In vitro assays : Antimicrobial (MIC tests), anti-inflammatory (COX-2 inhibition), and cytotoxicity (MTT assays) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. Strategies include:
- Variable-temperature NMR to detect dynamic processes.
- DFT calculations (e.g., Gaussian 16) to compare optimized geometries with experimental data .
- Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .
Q. What advanced synthetic strategies are used to incorporate this compound into larger pharmacophores?
- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrazole C-4 position .
- Ester hydrolysis : Conversion to carboxylic acid derivatives enables peptide coupling (e.g., EDC/HOBt) for prodrug design .
- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties for enhanced solubility .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 enzyme interactions.
- Metabolic Pathways : CYP3A4-mediated oxidation of the 4-aminophenyl group is a major route; metabolites are identified via LC-MS/MS .
- Toxicity Screening : Ames tests for mutagenicity and hERG channel inhibition assays assess cardiac risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
